molecular formula C32H54O3Si B588054 (3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester CAS No. 135359-42-1

(3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester

Cat. No. B588054
M. Wt: 514.866
InChI Key: LACUDBFJBSQZIP-KCBNVHKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester, also known as (3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester, is a useful research compound. Its molecular formula is C32H54O3Si and its molecular weight is 514.866. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound is used in the synthesis of unsaturated steroids, including calcitroic acid and its analogues, through a method involving bromination, dehydrobromination, and other steps (Costa, Makk, Midgley, Modi, Watt, & Whalley, 1985).
  • It plays a role in the dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, leading to stereoselective synthesis of certain cyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).

Analytical Chemistry Applications

  • This compound's derivatives, specifically tert-butyldimethylsilyl ethers, are utilized in gas-liquid chromatography-mass spectrometry for the analysis of hydroxy fatty acids, demonstrating their utility in complex lipid analysis (Chance, Gerhardt, & Mawhinney, 1998).

Organic Synthesis

  • In organic synthesis, derivatives of this compound are used in creating ester tert-butoxycarbonylhydrazones and their subsequent transformation into various compounds, showcasing its versatility in synthetic chemistry (Lkizler, Demirbas, & Lkizler, 1996).
  • It is used in trifluoromethanesulfonimide-catalyzed cycloaddition reactions, enabling the synthesis of multisubstituted silyloxycyclobutanes (Takasu, Ishii, & Inanaga, 2006).

Medical and Pharmaceutical Research

properties

IUPAC Name

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACUDBFJBSQZIP-KCBNVHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747270
Record name Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate

CAS RN

135359-42-1
Record name Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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